molecular formula C12H9NO3 B2591368 (2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid CAS No. 101382-57-4

(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid

Cat. No.: B2591368
CAS No.: 101382-57-4
M. Wt: 215.20 g/mol
InChI Key: OURWGONIRUVXGY-UHFFFAOYSA-N
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Description

(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a hydroxy group at the 2-position and an acrylic acid moiety at the 3-position. The compound’s structure imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid typically involves the condensation of 2-hydroxyquinoline-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 3-(2-quinolinyl)acrylic acid.

    Reduction: Formation of 3-(2-hydroxyquinolin-3-yl)propanoic acid.

    Substitution: Formation of 3-(2-hydroxy-6-nitroquinolin-3-yl)acrylic acid.

Scientific Research Applications

(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: Lacks the hydroxy group and acrylic acid moiety.

    2-Hydroxyquinoline: Lacks the acrylic acid moiety.

    3-(2-Hydroxyphenyl)acrylic acid: Lacks the quinoline ring system.

Uniqueness

(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid is unique due to the presence of both the quinoline ring system and the acrylic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid is a compound that combines a quinoline structure with an acrylic acid moiety, suggesting potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes involved in microbial growth, suggesting antimicrobial properties.
  • Receptor Interaction : It can bind to cellular receptors, triggering signaling pathways that may lead to apoptosis in cancer cells.
  • Antioxidant Activity : The presence of the hydroxyl group in its structure may contribute to antioxidant effects, which can protect cells from oxidative stress.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies indicate that this compound demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell function and inhibiting growth.
  • Anticancer Effects : Research has shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

Study Example

A study published in the Asian Journal of Organic Chemistry highlighted the synthesis and biological evaluation of related quinoline derivatives, emphasizing their potential in drug development due to their diverse biological activities. The research indicated that modifications to the quinoline structure could enhance specific activities, including antimicrobial and anticancer effects .

Properties

CAS No.

101382-57-4

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

3-(2-oxo-1H-quinolin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H9NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-7H,(H,13,16)(H,14,15)

InChI Key

OURWGONIRUVXGY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=CC(=O)O

solubility

not available

Origin of Product

United States

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